N'-[(E)-(5-Bromofuran-2-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide
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Overview
Description
N’-[(E)-(5-Bromofuran-2-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide is a complex organic compound that belongs to the class of hydrazides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-Bromofuran-2-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide typically involves the condensation reaction between 5-bromofurfural and 2-(naphthalen-2-yl)hydrazinecarboxamide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-Bromofuran-2-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Hydrazine derivatives.
Substitution: Substituted furan derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-Bromofuran-2-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydrazone linkage and aromatic moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-(5-Bromofuran-2-yl)methylideneamino]benzamide
- 2-Amino-5-nitro-N-[(E)-thiophen-2-yl-methylidene]aniline
Uniqueness
N’-[(E)-(5-Bromofuran-2-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide is unique due to the presence of both bromofuran and naphthalene moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H14BrN3O2 |
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Molecular Weight |
372.2 g/mol |
IUPAC Name |
N-[(E)-(5-bromofuran-2-yl)methylideneamino]-2-(naphthalen-2-ylamino)acetamide |
InChI |
InChI=1S/C17H14BrN3O2/c18-16-8-7-15(23-16)10-20-21-17(22)11-19-14-6-5-12-3-1-2-4-13(12)9-14/h1-10,19H,11H2,(H,21,22)/b20-10+ |
InChI Key |
YOTHPKBZACZZJJ-KEBDBYFISA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)NCC(=O)N/N=C/C3=CC=C(O3)Br |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NCC(=O)NN=CC3=CC=C(O3)Br |
Origin of Product |
United States |
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